3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Overview
Description
3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a cyclopropylmethyl group, and a dihydropyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of an appropriate amino-substituted pyridine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and therapeutic applications.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to modulate biological pathways makes it a valuable compound in the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide
3-Amino-3-cyclopropyl-N-propylpropanamide
3-Amino-1-(cyclopropylmethyl)urea
Uniqueness: 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one stands out due to its unique structural features and reactivity
Properties
IUPAC Name |
3-amino-1-(cyclopropylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUGDFLTSZSOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249379 | |
Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-65-4 | |
Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-(cyclopropylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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